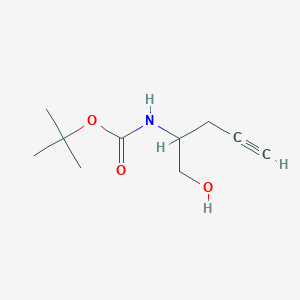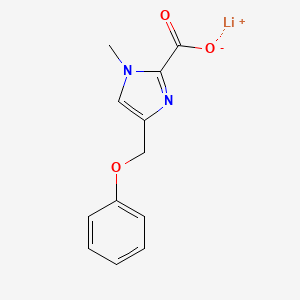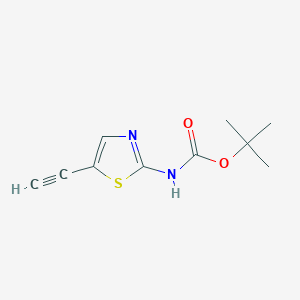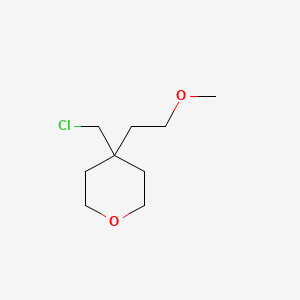![molecular formula C13H18O B13574096 4-[2-(Propan-2-yl)phenyl]butanal CAS No. 62518-62-1](/img/structure/B13574096.png)
4-[2-(Propan-2-yl)phenyl]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Propan-2-yl)phenyl]butanal is an organic compound with a molecular formula of C13H18O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its aromatic ring substituted with an isopropyl group and a butanal chain, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-yl)phenyl]butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[2-(Propan-2-yl)phenyl]butanoic acid.
Reduction: 4-[2-(Propan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(Propan-2-yl)phenyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yl)phenyl]butanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanal: Lacks the isopropyl group, making it less sterically hindered.
2-Phenylbutanal: The phenyl group is attached to a different carbon, altering its reactivity.
4-[2-(Methyl)phenyl]butanal: Has a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Uniqueness
4-[2-(Propan-2-yl)phenyl]butanal is unique due to the presence of the isopropyl group on the aromatic ring, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on aromatic aldehydes .
Properties
CAS No. |
62518-62-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-11(2)13-9-4-3-7-12(13)8-5-6-10-14/h3-4,7,9-11H,5-6,8H2,1-2H3 |
InChI Key |
DKPKRZXFTFSVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


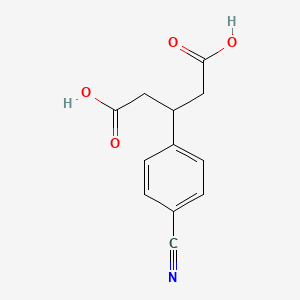
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
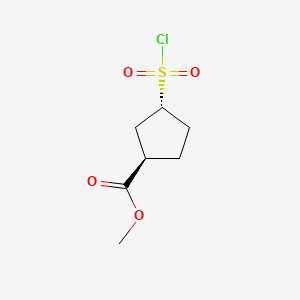
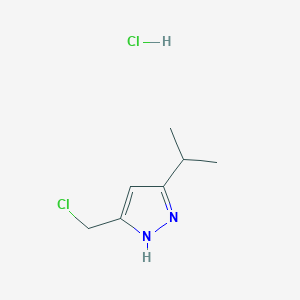
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)

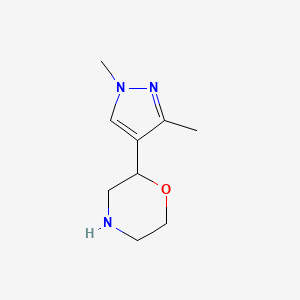
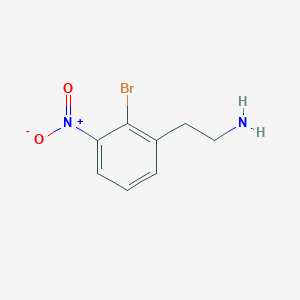
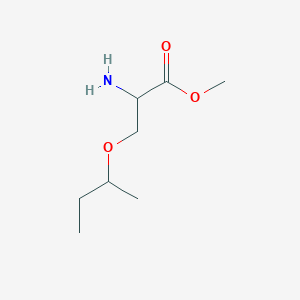
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
